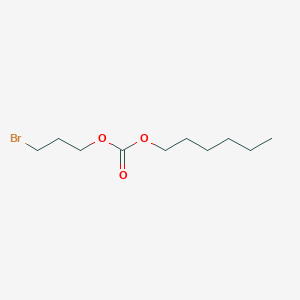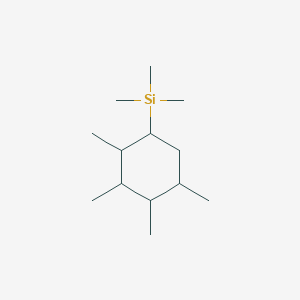![molecular formula C16H11Br3O2 B14381649 2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one CAS No. 89614-22-2](/img/structure/B14381649.png)
2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one is a complex organic compound characterized by the presence of multiple bromine atoms and a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one typically involves the bromination of biphenyl derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace bromine atoms.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Applications De Recherche Scientifique
2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms and biphenyl structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,2’-dibromo-: Shares a similar biphenyl structure but lacks the bromoacetyl group.
1,2-Dibromoethane: Contains two bromine atoms but has a simpler ethane backbone.
1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms, with different chemical properties.
Uniqueness
2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine and bromoacetyl groups.
Propriétés
Numéro CAS |
89614-22-2 |
|---|---|
Formule moléculaire |
C16H11Br3O2 |
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
2,2-dibromo-1-[2-[2-(2-bromoacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H11Br3O2/c17-9-14(20)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15(21)16(18)19/h1-8,16H,9H2 |
Clé InChI |
MVTHGCXSZZEWBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C(Br)Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


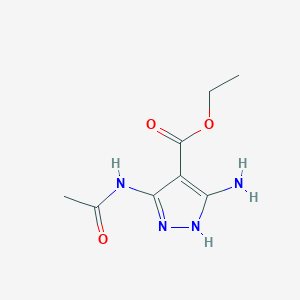

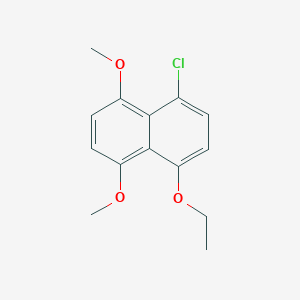
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
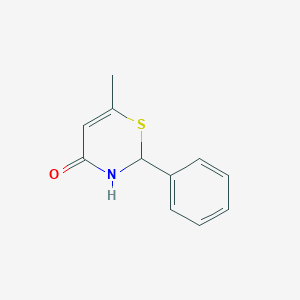

![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
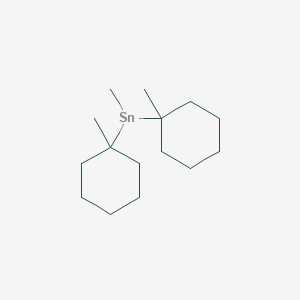
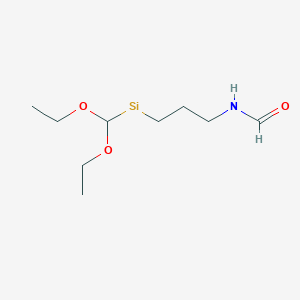
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
